1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
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Overview
Description
1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE is a complex organic compound that features a fluorinated aromatic ring and a piperazine moiety
Preparation Methods
The synthesis of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperazine derivative. Common synthetic routes include:
Nitration and Fluorination: The aromatic ring is first nitrated and then fluorinated to introduce the nitro and fluoro groups.
Piperazine Coupling: The fluorinated aromatic compound is then coupled with a piperazine derivative under suitable conditions, often using a coupling agent like EDCI or DCC.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using a strong base.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Materials Science: The fluorinated aromatic ring makes it a candidate for the development of advanced materials with unique electronic properties.
Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the fluorinated aromatic ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other fluorinated aromatic compounds and piperazine derivatives. For example:
1-{4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Similar structure but lacks the additional fluoro group on the aromatic ring.
1-{5-FLUORO-4-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-2-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-12-9-19(17(21)11-15(12)13(2)25)23-7-5-22(6-8-23)18-4-3-14(24(26)27)10-16(18)20/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUDBCFTSJGFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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